2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated thiophenes This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of a thiophene derivative. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of potassium carbonate to form 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is then reacted with 4-nitrophenylboronic acid under Suzuki coupling conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substituted thiophenes
- Amino derivatives
- Sulfoxides and sulfones
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one
- 2-Bromo-1-(4-nitrophenyl)ethan-1-one
- 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a nitrophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for various applications .
Eigenschaften
CAS-Nummer |
185315-80-4 |
---|---|
Molekularformel |
C12H8BrNO3S |
Molekulargewicht |
326.17 g/mol |
IUPAC-Name |
2-bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrNO3S/c13-7-10(15)12-6-5-11(18-12)8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 |
InChI-Schlüssel |
YSTQJAOYADTGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.